molecular formula C17H24N2O2 B5157193 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol

3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol

Cat. No. B5157193
M. Wt: 288.4 g/mol
InChI Key: JWCLNUFGJNQCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol, also known as quinacrine, is a synthetic compound that has been used for various medical and research purposes since the mid-1930s. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. Quinacrine has been used as an antimalarial drug, a treatment for certain autoimmune diseases, and as a research tool in biochemistry and molecular biology.

Mechanism of Action

The exact mechanism of action of 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol is not fully understood, but it is thought to interact with DNA and RNA by intercalation between the base pairs. This interaction can lead to changes in the structure and function of these molecules, which can affect cellular processes such as DNA replication and transcription.
Biochemical and physiological effects:
Quinacrine has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to inhibit the growth of certain cancer cells, as well as to modulate the immune system by suppressing the activity of certain immune cells. Quinacrine has also been shown to have anti-inflammatory properties, and has been used to treat conditions such as lupus and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

Quinacrine has several advantages as a research tool, including its ability to label DNA and RNA, its ability to intercalate with DNA and RNA, and its ability to modulate immune function. However, there are also limitations to its use, including its potential toxicity to cells and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research involving 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol. One area of interest is the development of new 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol derivatives with improved properties such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential use of 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol as a treatment for certain types of cancer, as well as for other immune-related disorders. Additionally, the use of 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol as a research tool to study the structure and function of proteins and other biomolecules is an area of ongoing research.

Synthesis Methods

Quinacrine is synthesized by the reaction of 8-aminoquinoline with formaldehyde and dimethylamine. The resulting product is then reacted with isobutyl chloroformate to form the isobutoxy group. The final product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol.

Scientific Research Applications

Quinacrine has been used in a variety of scientific research applications due to its unique properties. It has been used as a fluorescent dye to label DNA and RNA, as well as a tool to study the structure and function of proteins. Quinacrine has also been used to study the mechanisms of action of certain drugs, as well as to investigate the effects of various environmental toxins on cells.

properties

IUPAC Name

3-[(dimethylamino)methyl]-2-methyl-6-(2-methylpropoxy)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11(2)10-21-13-6-7-16-14(8-13)17(20)15(9-19(4)5)12(3)18-16/h6-8,11H,9-10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCLNUFGJNQCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC(C)C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(dimethylamino)methyl]-2-methyl-6-(2-methylpropoxy)-1H-quinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.